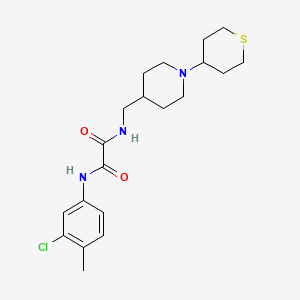

![molecular formula C19H14N2 B2696950 2-[4-(1H-pyrrol-1-yl)phenyl]quinoline CAS No. 861206-67-9](/img/structure/B2696950.png)

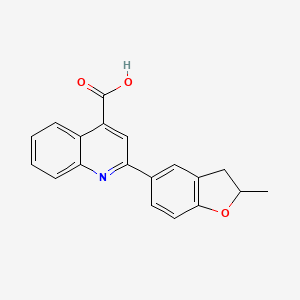

2-[4-(1H-pyrrol-1-yl)phenyl]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[4-(1H-pyrrol-1-yl)phenyl]quinoline” is a chemical compound with the molecular formula C19H14N2 . It is a derivative of quinoline, a type of nitrogen-containing heterocycle .

Synthesis Analysis

The synthesis of compounds similar to “2-[4-(1H-pyrrol-1-yl)phenyl]quinoline” has been reported in the literature. For instance, an aerobic oxidative carboamination of sp3C–H bonds with 2-(1H-pyrrol-1-yl)anilines has been developed . This process utilized simple and readily available starting materials to produce pyrrolo[1,2-a]quinoxalines in good to moderate yields .Molecular Structure Analysis

The molecular structure of “2-[4-(1H-pyrrol-1-yl)phenyl]quinoline” can be inferred from its molecular formula, C19H14N2 . It contains a quinoline moiety and a pyrrole moiety, which are both types of nitrogen-containing heterocycles .Scientific Research Applications

Electrochromic Devices

2-[4-(1H-pyrrol-1-yl)phenyl]quinoline has been studied for its potential in electrochromic devices. These devices change color when an electric charge is applied, making them useful for applications such as smart windows, displays, and mirrors. The compound’s ability to undergo reversible color changes with high optical contrast and coloration efficiency makes it a promising candidate for these applications .

Organic Light-Emitting Diodes (OLEDs)

This compound is also explored in the development of OLEDs, which are used in display and lighting technologies. The unique electronic properties of 2-[4-(1H-pyrrol-1-yl)phenyl]quinoline contribute to efficient light emission and improved device performance. Its incorporation into OLEDs can enhance brightness, color purity, and energy efficiency .

Biosensors

2-[4-(1H-pyrrol-1-yl)phenyl]quinoline has applications in biosensors due to its ability to interact with biological molecules. These interactions can be used to detect specific biomolecules, making it valuable for medical diagnostics, environmental monitoring, and food safety. The compound’s sensitivity and specificity in detecting target molecules are key advantages in biosensor applications .

Antibacterial and Antitubercular Agents

Research has shown that derivatives of 2-[4-(1H-pyrrol-1-yl)phenyl]quinoline exhibit significant antibacterial and antitubercular activities. These compounds can inhibit the growth of various bacterial strains, including drug-resistant ones. Their potential as therapeutic agents in treating bacterial infections and tuberculosis is being actively explored .

Molecular Docking Studies

The compound is used in molecular docking studies to understand its interactions with biological targets. These studies help in the design and development of new drugs by predicting how the compound binds to specific proteins or enzymes. The insights gained from molecular docking can guide the synthesis of more effective therapeutic agents .

Photovoltaic Cells

2-[4-(1H-pyrrol-1-yl)phenyl]quinoline is investigated for its use in photovoltaic cells, which convert sunlight into electricity. Its ability to absorb light and generate charge carriers makes it a potential material for improving the efficiency of solar cells. Research focuses on optimizing its properties to enhance the performance of photovoltaic devices .

Catalysis

The compound has applications in catalysis, where it can act as a catalyst or a catalyst precursor in various chemical reactions. Its unique structure and electronic properties enable it to facilitate reactions such as hydrogenation, oxidation, and polymerization. This makes it valuable in industrial processes and the synthesis of fine chemicals .

Fluorescent Probes

2-[4-(1H-pyrrol-1-yl)phenyl]quinoline is used as a fluorescent probe in biochemical and cellular studies. Its fluorescence properties allow it to be used in imaging and tracking biological processes. This application is particularly useful in research areas such as cell biology, molecular biology, and biochemistry .

Electrochemical and optical properties of poly(4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2’,3’-d]pyrrole Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides

Future Directions

The future directions for research on “2-[4-(1H-pyrrol-1-yl)phenyl]quinoline” could include further investigation into its synthesis, chemical reactions, and potential biological activities. Given the broad range of activities exhibited by other nitrogen-containing heterocycles , it may also be of interest to explore its potential applications in medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of 2-[4-(1H-pyrrol-1-yl)phenyl]quinoline It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The exact mode of action of 2-[4-(1H-pyrrol-1-yl)phenyl]quinoline Related compounds have been shown to undergo molecular structure twists, which are influenced by solvent polarity . This structural change can affect the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

The specific biochemical pathways affected by 2-[4-(1H-pyrrol-1-yl)phenyl]quinoline It is known that similar compounds can affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These activities can lead to various downstream effects, impacting cellular functions and processes.

Result of Action

The molecular and cellular effects of 2-[4-(1H-pyrrol-1-yl)phenyl]quinoline Related compounds have been reported to exhibit remarkable antiproliferative activities against certain cell lines , suggesting that this compound may also have similar effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-[4-(1H-pyrrol-1-yl)phenyl]quinoline It is known that the action of similar compounds can be influenced by factors such as solvent polarity .

properties

IUPAC Name |

2-(4-pyrrol-1-ylphenyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2/c1-2-6-18-15(5-1)9-12-19(20-18)16-7-10-17(11-8-16)21-13-3-4-14-21/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDHLUPVBDPVAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(1H-pyrrol-1-yl)phenyl]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2696873.png)

![1-(2,3-dimethylphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2696874.png)

![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2696875.png)

![7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one](/img/structure/B2696876.png)

![1-Methyl-4-{4-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B2696877.png)